molecular formula C21H22NOP B12873303 [1,1'-Biphenyl]-2-yl(4-(dimethylamino)phenyl)(methyl)phosphine oxide

[1,1'-Biphenyl]-2-yl(4-(dimethylamino)phenyl)(methyl)phosphine oxide

Cat. No.: B12873303
M. Wt: 335.4 g/mol
InChI Key: GUNGPRZIENCFJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1,1’-Biphenyl]-2-yl(4-(dimethylamino)phenyl)(methyl)phosphine oxide: is a complex organic compound that features a biphenyl structure with a dimethylamino group and a phosphine oxide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-2-yl(4-(dimethylamino)phenyl)(methyl)phosphine oxide typically involves multiple steps. One common method includes the following steps:

    Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a bromobenzene derivative and a phenylboronic acid.

    Introduction of Dimethylamino Group: The dimethylamino group can be introduced via a nucleophilic substitution reaction using dimethylamine.

    Attachment of Phosphine Oxide Group:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phosphine oxide group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the phosphine oxide group, converting it back to a phosphine.

    Substitution: The aromatic rings in the biphenyl structure can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under acidic conditions.

Major Products:

    Oxidation: Oxidized derivatives of the phosphine oxide group.

    Reduction: Reduced phosphine derivatives.

    Substitution: Various substituted biphenyl derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Biology and Medicine:

    Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules that can interact with specific biological targets.

    Biological Probes: It can be used as a probe in biological studies to investigate molecular interactions and pathways.

Industry:

    Materials Science: The compound can be used in the development of advanced materials, such as polymers and nanomaterials, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of [1,1’-Biphenyl]-2-yl(4-(dimethylamino)phenyl)(methyl)phosphine oxide depends on its application. In catalysis, it acts as a ligand, coordinating to metal centers and facilitating various catalytic cycles. In biological systems, it may interact with specific proteins or enzymes, modulating their activity through binding interactions. The exact molecular targets and pathways involved would depend on the specific context of its use.

Comparison with Similar Compounds

    Triphenylphosphine Oxide: Similar in having a phosphine oxide group but lacks the biphenyl and dimethylamino groups.

    Biphenyl Derivatives: Compounds like biphenyl-4-amine or biphenyl-4-carboxylic acid share the biphenyl core but differ in functional groups.

Uniqueness:

    Structural Complexity: The combination of a biphenyl core, dimethylamino group, and phosphine oxide group makes [1,1’-Biphenyl]-2-yl(4-(dimethylamino)phenyl)(methyl)phosphine oxide unique.

    Versatility: Its ability to participate in various chemical reactions and applications in multiple fields highlights its versatility compared to simpler analogs.

Properties

Molecular Formula

C21H22NOP

Molecular Weight

335.4 g/mol

IUPAC Name

N,N-dimethyl-4-[methyl-(2-phenylphenyl)phosphoryl]aniline

InChI

InChI=1S/C21H22NOP/c1-22(2)18-13-15-19(16-14-18)24(3,23)21-12-8-7-11-20(21)17-9-5-4-6-10-17/h4-16H,1-3H3

InChI Key

GUNGPRZIENCFJJ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)P(=O)(C)C2=CC=CC=C2C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.